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Compound of Interest

Compound Name:
7-chloro-4-fluoro-1H-pyrrolo[3,2-

c]pyridine

CAS No.: 1082040-96-7

Cat. No.: B15230353 Get Quote

A Strategic Scaffold for Orthogonal Drug Design[1]
Executive Summary
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a bioisostere of the indole and purine

ring systems, widely recognized as a "privileged structure" in medicinal chemistry.[1] The

specific derivative 7-chloro-4-fluoro-5-azaindole represents a highly strategic intermediate due

to its unique substitution pattern.

This molecule offers orthogonal reactivity:

C4-Fluoro: An activated position susceptible to Nucleophilic Aromatic Substitution (SNAr),

allowing the introduction of solubilizing groups or hinge-binding motifs.

C7-Chloro: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig), enabling the extension of the molecule into hydrophobic pockets.

N5-Nitrogen: A critical hydrogen bond acceptor, often mimicking the N1 of purine in the ATP-

binding site of kinases.

This guide details the structural rationale, synthetic accessibility, and medicinal chemistry

applications of this scaffold, tailored for drug discovery professionals.
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Structural & Physicochemical Rationale[2][3][4][5]
[6][7]
The selection of the 7-chloro-4-fluoro-5-azaindole core is driven by specific Structure-Activity

Relationship (SAR) goals.

Numbering and Topology
To understand the reactivity, we must first establish the IUPAC numbering for the 5-azaindole

system:

N1: Pyrrole nitrogen (H-bond donor).

C4: Position alpha to the pyridine nitrogen (N5) and adjacent to the bridgehead.

N5: Pyridine nitrogen (H-bond acceptor).

C7: Position beta to the pyridine nitrogen, adjacent to the pyrrole ring fusion.

Substituent Effects
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Position Substituent Electronic Effect
Medicinal
Chemistry Utility
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lipophilic.
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Allows Pd-catalyzed
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Contact: Can fill small

lipophilic pockets
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region (acceptor).

Diagram: SAR & Reactivity Map
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Caption: Orthogonal reactivity map of the 7-chloro-4-fluoro-5-azaindole scaffold.

Synthetic Accessibility
The synthesis of highly substituted 5-azaindoles is non-trivial. The most robust route to the 7-

chloro-4-fluoro derivative involves the construction of the pyrrole ring onto a pre-functionalized

pyridine precursor.

Retrosynthetic Analysis
Target: 7-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine.[2]

Key Disconnection: C2–C3 bond of the pyrrole ring.

Precursor: 4-Amino-5-chloro-2-fluoropyridine.

Methodology: Sonogashira coupling followed by cyclization (Larock or Cacchi type).

Step-by-Step Synthesis Protocol
This protocol is adapted from general methods for 5-azaindole synthesis, optimized for the

specific halogenation pattern.

Step 1: Iodination of the Precursor
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Starting Material: 4-Amino-5-chloro-2-fluoropyridine (Commercially available or synthesized

from 2,4-dichloro-5-fluoropyridine).

Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

Procedure:

Dissolve 4-amino-5-chloro-2-fluoropyridine (1.0 eq) in MeCN.

Add NIS (1.1 eq) portion-wise at 0°C.

Stir at room temperature for 4–12 hours.

Mechanism: Electrophilic aromatic substitution occurs ortho to the amino group (position 3

of the pyridine).

Workup: Quench with saturated Na₂S₂O₃, extract with EtOAc.

Product: 4-Amino-5-chloro-2-fluoro-3-iodopyridine.

Step 2: Sonogashira Coupling
Reagents: Trimethylsilylacetylene (TMS-acetylene), Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA),

THF.

Procedure:

Degas a solution of the iodo-pyridine intermediate in THF/TEA (1:1).

Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).

Add TMS-acetylene (1.2 eq).

Heat to 60°C under Argon for 6 hours.

Product: 4-Amino-5-chloro-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine.

Step 3: Cyclization to 5-Azaindole
Reagents: Potassium tert-butoxide (KOtBu) or TBAF, NMP or DMF.
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Procedure:

Dissolve the alkyne intermediate in NMP.

Add KOtBu (2.0 eq) at 80°C.

The base promotes desilylation and intramolecular nucleophilic attack of the amine onto

the alkyne (5-endo-dig cyclization).

Purification: Precipitate with water, filter, and recrystallize from ethanol.

Final Product:7-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine.

Synthetic Workflow Diagram
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Caption: Synthetic route from pyridine precursor to the 5-azaindole core.

Medicinal Chemistry Applications
The 7-chloro-4-fluoro-5-azaindole scaffold is primarily utilized in the development of ATP-

competitive kinase inhibitors.
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Hinge Binding Mode
In the ATP-binding pocket of kinases:

N1-H (Pyrrole): Acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g.,

Glu, Leu).

N5 (Pyridine): Acts as a Hydrogen Bond Acceptor from the hinge region backbone amide.

C4-Fluoro: Often points towards the solvent front or interacts with the gatekeeper residue.

The fluorine atom can modulate the pKa of N5, fine-tuning the H-bond strength.

Library Generation Strategy
The "Orthogonal Reactivity" allows for the rapid generation of SAR libraries:

R1 Variation (C4 Position):

Reaction: SNAr with primary/secondary amines.

Conditions: Amine (2.0 eq), DIPEA, DMSO, 100°C.

Outcome: Displacement of the 4-Fluoro group.

Purpose: Introduction of solubilizing tails (morpholine, piperazine) or steric bulk to improve

selectivity.

R2 Variation (C7 Position):

Reaction: Suzuki-Miyaura Coupling.

Conditions: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

Outcome: Replacement of 7-Chloro with Aryl/Heteroaryl groups.

Purpose: Extending into the hydrophobic pocket (back pocket) to gain potency and

selectivity.

Case Study: JAK/SYK Inhibition
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While specific proprietary compounds are confidential, 5-azaindoles are well-documented

inhibitors of the Janus Kinase (JAK) family. The 4-fluoro substituent is particularly effective in

JAK3 inhibitors to manage metabolic stability, while the 7-position substitution vectors into the

solvent-exposed region or the specificity pocket depending on the binding orientation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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